molecular formula C19H19ClN4O2S B2582189 2-[(5-chloropyridin-2-yl)amino]-N-(2-ethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1351772-18-3

2-[(5-chloropyridin-2-yl)amino]-N-(2-ethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B2582189
CAS RN: 1351772-18-3
M. Wt: 402.9
InChI Key: WMFCQNYVJLKNTF-UHFFFAOYSA-N
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Description

The compound “2-[(5-chloropyridin-2-yl)amino]-N-(2-ethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide” is a chemical compound . Unfortunately, there is not much specific information available about this compound .

Scientific Research Applications

Metabolism and Disposition

A study on the disposition and metabolism of SB-649868, a compound with a thiazole component, in humans highlights the metabolic pathways and excretion mechanisms of such molecules. This compound was shown to be metabolized primarily via oxidation, with significant excretion through feces, indicating the importance of understanding metabolic pathways for the development and safe use of thiazole-containing compounds in scientific applications (Renzulli et al., 2011).

Environmental Exposure and Toxicology

Research on the environmental exposure to organophosphate and pyrethroid pesticides in South Australian preschool children illustrates the application of scientific research in assessing and understanding the risks associated with chemical exposure in specific populations. This type of study is crucial for developing public health policies and regulatory measures to protect vulnerable groups from potentially harmful chemical exposures (Babina et al., 2012).

Carcinogenicity and Dietary Exposure

Investigations into the presence of carcinogenic heterocyclic amines in the urine of healthy volunteers consuming normal diets demonstrate the relevance of scientific research in evaluating the dietary exposure to potentially harmful compounds. Such studies are vital for understanding the link between diet and the risk of developing cancer, guiding dietary recommendations and interventions (Ushiyama et al., 1991).

Pharmacokinetics and Tolerability

The study of the tolerability and pharmacokinetics of KW-5805, a new antiulcer compound, after single oral doses in humans shows the application of scientific research in determining the safety and efficacy of new therapeutic agents. By evaluating the absorption, distribution, metabolism, and excretion of these compounds, researchers can ensure that they are safe for further clinical trials and potential therapeutic use (Uckert et al., 1989).

properties

IUPAC Name

2-[(5-chloropyridin-2-yl)amino]-N-[(2-ethoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2S/c1-3-26-15-7-5-4-6-13(15)10-22-18(25)17-12(2)23-19(27-17)24-16-9-8-14(20)11-21-16/h4-9,11H,3,10H2,1-2H3,(H,22,25)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFCQNYVJLKNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=C(N=C(S2)NC3=NC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-chloropyridin-2-yl)amino]-N-(2-ethoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide

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